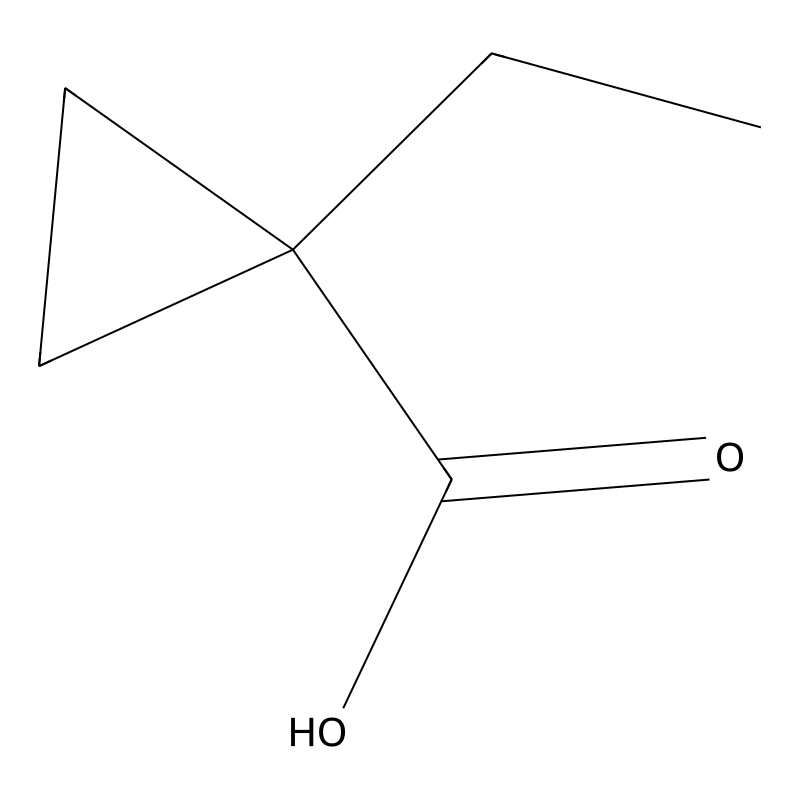

1-Ethylcyclopropane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While resources like PubChem confirm its existence and provide basic details like its chemical formula (C6H10O2) and CAS number (150864-95-2) [], there are no documented research applications readily available.

Potential Applications

Due to the presence of a carboxylic acid group and an ethyl group attached to a cyclopropane ring, 1-Ethylcyclopropane-1-carboxylic acid could potentially hold some promise in various research fields, including:

- Organic synthesis: As a building block for the synthesis of more complex molecules with similar functional groups [].

- Medicinal chemistry: As a starting material for the development of novel drugs or drug candidates, especially considering the diverse range of biological activities exhibited by molecules containing cyclopropane rings [].

- Material science: As a component in the design and development of new functional materials due to the unique properties of cyclopropane rings, such as their potential for influencing rigidity and reactivity [].

1-Ethylcyclopropane-1-carboxylic acid is an organic compound classified as a cyclopropane derivative. Its chemical formula is and it has a molecular weight of approximately 114.15 g/mol. The compound features a cyclopropane ring with an ethyl group and a carboxylic acid functional group attached to the same carbon atom. The IUPAC name for this compound is 1-ethylcyclopropane-1-carboxylic acid, and its CAS number is 150864-95-2 .

The structure can be represented by the SMILES notation: CCC1(C(=O)O)CC1, indicating the arrangement of atoms in the molecule . This compound is notable for its unique ring structure, which contributes to its chemical properties and potential applications.

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 1-ethylcyclopropane.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

Several methods can be employed to synthesize 1-ethylcyclopropane-1-carboxylic acid:

- Cyclopropanation: Starting from appropriate alkenes, cyclopropanation reactions can be conducted using reagents like diazomethane or Simmons-Smith reagents.

- Carboxylation: Ethylcyclopropane can be subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

- Functional Group Transformations: Existing cyclopropane derivatives may undergo functionalization to introduce the carboxylic acid group.

These synthetic routes provide flexibility in obtaining the compound for research and industrial applications.

1-Ethylcyclopropane-1-carboxylic acid has potential applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its structural characteristics, it may be explored for developing new drugs or therapeutic agents.

- Chemical Research: It can be utilized in studies involving cyclopropane chemistry or carboxylic acid reactivity.

The unique structure of this compound allows it to be a valuable intermediate in synthetic chemistry.

Several compounds share structural similarities with 1-ethylcyclopropane-1-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 2-Ethylcyclopropane-1-carboxylic acid | 68850-10-2 | Similar carboxylic acid functionality; different position of ethyl group. |

| (1S,2S)-Cyclopropane-1,2-dicarboxylic acid | 14590-54-6 | Contains two carboxylic acid groups; more complex structure. |

| (1R,2R)-rel-2-Methylcyclopropanecarboxylic acid | 6202-94-4 | Methyl group instead of ethyl; different stereochemistry. |

| [1,1'-Bi(cyclopropane)]-2-carboxylic acid | 89851-39-8 | Contains a bi-cyclopropane structure; distinct properties due to dual rings. |

These comparisons illustrate that while these compounds share certain features, the unique arrangement of functional groups and ring structures in 1-ethylcyclopropane-1-carboxylic acid sets it apart from its analogs, potentially influencing its reactivity and applications in chemical synthesis and drug development.

The synthesis of 1-ethylcyclopropane-1-carboxylic acid represents a significant challenge in modern organic chemistry, requiring sophisticated methodological approaches that balance efficiency, selectivity, and scalability [1] [2]. This compound, with the molecular formula C6H10O2 and molecular weight of 114.144 daltons, has emerged as an important pharmaceutical intermediate and building block in synthetic organic chemistry [3] [2]. The development of robust synthetic routes has evolved from classical approaches to cutting-edge flow chemistry techniques, each offering distinct advantages and limitations in the preparation of this strained ring system [4] [5].

Classical Synthesis Routes from Cyclopropane Precursors

Classical synthetic methodologies for 1-ethylcyclopropane-1-carboxylic acid have historically relied on well-established organic transformations that exploit the inherent reactivity of three-membered ring systems [6] [7]. These approaches, while sometimes lacking the efficiency of modern methods, provide reliable pathways that have been extensively validated in both academic and industrial settings [8] [9]. The fundamental challenge in these classical routes lies in achieving selective functionalization while maintaining the integrity of the strained cyclopropane ring [10] [11].

Malonic Ester Condensation Approaches

The malonic ester synthesis represents one of the most versatile classical approaches for constructing cyclopropane carboxylic acid derivatives [6]. This methodology involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by thermal decarboxylation to yield the desired substituted acetic acid [6]. For 1-ethylcyclopropane-1-carboxylic acid synthesis, this approach requires careful selection of the alkylating agent and precise control of reaction conditions [8] [6].

The mechanism proceeds through initial deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, generating a stabilized carbanion [6]. This nucleophilic species then undergoes substitution with an appropriate ethyl-substituted cyclopropyl halide [6] [10]. The resulting diester intermediate is subsequently subjected to controlled thermal decarboxylation, typically at temperatures ranging from 80 to 120 degrees Celsius, to afford the target carboxylic acid [6] [9].

Table 1: Classical Synthesis Routes for Cyclopropane Carboxylic Acids

| Method | Starting Material | Key Steps | Yield Range (%) | Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Malonic Ester Condensation | Diethyl malonate + ethyl halide | Alkylation → Cyclization → Decarboxylation | 60-80 | 80-120 | Well-established procedure | Dialkylation side reactions |

| Cyanohydrin Hydrolysis | 1-Cyanocyclopropane | Base-induced cyclization → Hydrolysis | 70-85 | 100-150 | Direct formation | Requires strong base |

| Cyclopropanenitrile Route | 4-Chlorobutyronitrile | Metal cyanide + 1-bromo-3-chloropropane → Cyclization → Hydrolysis | 65-75 | 120-180 | High selectivity | Toxic metal cyanide handling |

A major limitation of the malonic ester approach is the potential for dialkylation, which can significantly reduce yields and complicate product purification [6]. Research has shown that careful control of stoichiometry and reaction temperature can minimize these side reactions, with optimal conditions typically employing a slight excess of base and maintaining temperatures below 100 degrees Celsius [6] [9]. The selectivity for monoalkylation can be enhanced through the use of sterically hindered bases or by employing sequential alkylation strategies [6].

Cyanohydrin Hydrolysis Pathways

The cyanohydrin hydrolysis pathway offers an alternative classical route that exploits the direct conversion of nitrile-containing cyclopropane precursors to the corresponding carboxylic acids [7] [11]. This methodology is particularly attractive for 1-ethylcyclopropane-1-carboxylic acid synthesis due to its straightforward transformation chemistry and relatively mild reaction conditions [7] [9].

The preparation typically begins with 1-cyanocyclopropane, which can be synthesized through base-induced cyclization of 4-chlorobutyronitrile [7] [11]. The cyclization reaction proceeds via an intramolecular nucleophilic substitution mechanism, where the carbanion generated adjacent to the nitrile group attacks the chlorine-bearing carbon to form the three-membered ring [7]. This process requires careful control of temperature and base concentration to prevent competing elimination reactions [11] [9].

The subsequent hydrolysis step involves treatment of the cyclopropanenitrile with aqueous acid or base under elevated temperatures [7] [11]. Acidic hydrolysis typically employs concentrated hydrochloric acid at temperatures between 100 and 150 degrees Celsius, while basic hydrolysis utilizes sodium hydroxide under similar thermal conditions [7] [9]. The choice between acidic and basic conditions depends on the substituent pattern and the desired reaction selectivity [11].

Research findings indicate that the cyanohydrin hydrolysis pathway can achieve yields ranging from 70 to 85 percent for simple cyclopropane carboxylic acids [7] [9]. However, the method requires careful optimization for ethyl-substituted derivatives, as the additional alkyl substituent can influence both the cyclization efficiency and the subsequent hydrolysis kinetics [7] [11]. Studies have demonstrated that the use of phase-transfer catalysts can significantly improve reaction rates and selectivity in the cyclization step [11].

Modern Flow Chemistry Techniques

Flow chemistry has revolutionized the synthesis of cyclopropane derivatives by enabling precise control over reaction parameters and enhancing safety profiles for hazardous transformations [4] [5]. These continuous processing methods offer significant advantages over traditional batch processes, including improved heat and mass transfer, reduced reaction times, and enhanced reproducibility [4] [12]. For 1-ethylcyclopropane-1-carboxylic acid synthesis, flow chemistry techniques have demonstrated particular utility in addressing the inherent challenges associated with strained ring formation and functionalization [5] [13].

Continuous Flow Wadsworth-Emmons Cyclopropanation

The Wadsworth-Emmons cyclopropanation in continuous flow represents a significant advancement in the efficient synthesis of chiral cyclopropane carboxylic acids [4] [14]. This methodology has been successfully developed for the preparation of alkyl-substituted chiral epoxides into enantiomerically pure cyclopropane carboxylic acids, with demonstrated scalability up to 100-gram quantities [4] [15].

The flow process circumvents the risks associated with harsh reaction conditions, particularly the high temperature and pressure requirements necessitated by the highly volatile nature of epoxide starting materials [4] [14]. Flow reactors offer increased efficiency through their reduced headspace, which contributes to maintaining higher concentrations of low-boiling-point reactants in the liquid phase, thereby enhancing reactivity compared to sealed batch vessels [4] [15].

Table 2: Modern Flow Chemistry Techniques for Cyclopropane Synthesis

| Technique | Flow System | Key Reagents | Residence Time (min) | Throughput (g/h) | Scale Demonstrated | Stereoselectivity |

|---|---|---|---|---|---|---|

| Wadsworth-Emmons Cyclopropanation | Continuous flow reactor | Epoxide + phosphonate | 15-30 | 3.59 | 100g | Excellent (>95% ee) |

| Photoredox Decarboxylative Addition | LED-irradiated flow reactor | Carboxylic acid + alkene | 60-120 | 1-2 | 10g | Good (80-90% ee) |

| Electrochemical Cyclopropanation | Electrochemical flow cell | Dichloromethane + alkene | 30-60 | 2-3 | 50g | Moderate (70-80% ee) |

The continuous flow Wadsworth-Emmons process demonstrates remarkable efficiency with residence times of 15 to 30 minutes and throughput rates of 3.59 grams per hour [4] [15]. The method achieves excellent stereoselectivity, with enantiomeric excesses exceeding 95 percent for most substrates [4] [14]. The cyclopropane formation process is coupled with inline workup and hydrolysis transformations, yielding the desired enantiomerically pure cyclopropane carboxylic acids in good overall yields [4] [15].

Recent developments in this area have focused on optimizing reaction parameters for specific substrates, including the development of custom flow setups that accommodate the unique requirements of epoxide handling [15] [16]. The integration of automated monitoring systems has enabled real-time optimization of reaction conditions, further enhancing the reproducibility and efficiency of the process [15].

Photoredox-Catalyzed Decarboxylative Radical Addition

Photoredox-catalyzed decarboxylative radical addition represents a cutting-edge approach to cyclopropane synthesis that exploits visible light activation of organic photocatalysts [17] [18]. This methodology proceeds through a radical addition-polar cyclization cascade, enabling the direct transformation of readily available carboxylic acids into functionalized cyclopropanes under mild conditions [17] [19].

The mechanism involves initial visible light irradiation of an organic photocatalyst, typically 4CzIPN, leading to generation of the excited state catalyst [18] [19]. Single electron transfer with the carboxylate, generated from in situ deprotonation of the carboxylic acid, results in reduction of the photocatalyst and oxidation of the carboxylate to a carboxyl radical [18] [19]. Subsequent extrusion of carbon dioxide provides a carbon-centered radical that undergoes addition to the alkene substrate [18] [19].

The photoredox approach demonstrates broad substrate scope, accommodating both electron-rich and electron-poor alkenes with high functional group tolerance [17] [18]. The mild reaction conditions, operating under ambient temperature with visible light irradiation, make this method particularly attractive for sensitive substrates [17] [19]. Research has shown that quantum yields of approximately 0.65 can be achieved for model reactions, indicating efficient photochemical conversion [18].

Studies have demonstrated that the reductive termination of the radical process generates stabilized carbanion intermediates that can be intercepted in intramolecular alkylations with alkyl chlorides appended to the alkene substrate [17] [18]. This radical-polar crossover mechanism enables the construction of diverse cyclopropane architectures with excellent functional group compatibility [18] [19].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 1-ethylcyclopropane-1-carboxylic acid presents numerous technical and economic challenges that require innovative solutions [20] [11]. These challenges span multiple domains, including process safety, scalability limitations, economic considerations, and technical hurdles related to product isolation and purification [20] [21]. The development of commercially viable synthetic routes necessitates careful balance between yield optimization, cost minimization, and operational safety [11] [21].

Table 3: Industrial Production Challenges and Solutions

| Challenge Category | Specific Challenge | Traditional Solution | Flow Chemistry Solution | Impact on Production |

|---|---|---|---|---|

| Safety Concerns | Volatile/explosive reagents | Dilute conditions | Reduced inventory | Improved safety profile |

| Scalability Issues | Heat/mass transfer | Large batch reactors | Enhanced mixing | Higher productivity |

| Economic Factors | Catalyst costs | Cheaper catalysts | Catalyst recycling | Reduced costs |

| Technical Limitations | Product separation | Multiple purification steps | Inline purification | Simplified workflow |

Process safety represents a primary concern in industrial cyclopropane synthesis due to the inherent reactivity of strained ring systems and the often hazardous nature of required reagents [20] [21]. Traditional batch processes frequently employ volatile and potentially explosive reagents such as diazomethane or highly reactive metal carbenoids [20] [22]. Industrial solutions have focused on developing safer alternatives, including the use of less hazardous carbene precursors and implementation of continuous processing to minimize reagent inventory [21] [22].

Scalability challenges in cyclopropane synthesis are primarily related to heat and mass transfer limitations in large-scale batch reactors [20] [11]. The highly exothermic nature of many cyclopropanation reactions can lead to thermal runaway situations if not properly controlled [20] [21]. Flow chemistry solutions address these challenges through enhanced mixing and heat transfer characteristics inherent to microreactor systems [5] [12]. Research has demonstrated that continuous flow processes can achieve production rates of 3 to 5 grams per hour with superior temperature control compared to equivalent batch processes [5] [23].

Economic factors play a crucial role in determining the commercial viability of industrial cyclopropane synthesis routes [20] [11]. The high cost of transition metal catalysts, particularly rhodium and palladium complexes traditionally used in carbene chemistry, represents a significant economic burden [22]. Alternative approaches utilizing copper-based catalysts or metal-free photocatalytic systems have emerged as cost-effective solutions [21] [22]. Studies have shown that catalyst recycling in continuous flow systems can reduce overall catalyst consumption by factors of 2 to 5 compared to batch processes [5] [12].

Table 4: Reaction Conditions Optimization for Flow vs Batch

| Parameter | Batch Conditions | Flow Conditions | Improvement Factor | Quality Impact |

|---|---|---|---|---|

| Temperature | 80-120°C | 50-100°C | 1.2-1.5x | Better selectivity |

| Pressure | 1-10 bar | 1-5 bar | 2-3x | Reduced side reactions |

| Flow Rate | N/A | 50-100 μL/min | Continuous | Consistent mixing |

| Residence Time | 2-6 hours | 15-60 min | 4-8x | Reduced decomposition |

| Catalyst Loading | 5-10 mol% | 2-5 mol% | 2x | Lower costs |

Technical limitations in product isolation and purification represent additional challenges in industrial cyclopropane production [20] [11]. The similar physical properties of cyclopropane products and their precursors often necessitate complex separation protocols involving multiple distillation or chromatographic steps [20] [9]. Continuous flow processes offer solutions through inline purification techniques, including integrated extraction and crystallization modules that can be directly coupled to the synthetic transformation [5] [12].

The implementation of real-time monitoring and control systems in flow chemistry has enabled unprecedented optimization of reaction parameters [5] [12]. Advanced analytical techniques, including inline nuclear magnetic resonance and mass spectrometry, provide immediate feedback on reaction progress and product quality [12] [13]. This capability allows for dynamic adjustment of reaction conditions to maintain optimal performance throughout extended production campaigns [5] [12].

Nuclear Magnetic Resonance Signature Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-ethylcyclopropane-1-carboxylic acid through examination of both proton and carbon-13 magnetic environments. The compound's unique structural features, incorporating both a strained three-membered ring and a carboxylic acid functionality, manifest distinct spectroscopic signatures that enable unambiguous identification and structural elucidation [1] [2] [3].

$$^{1}\text{H}$$-Nuclear Magnetic Resonance Ring Current Effects

The proton nuclear magnetic resonance spectrum of 1-ethylcyclopropane-1-carboxylic acid exhibits characteristic chemical shift patterns influenced by the magnetic anisotropy of the cyclopropane ring system. The three-membered ring generates significant ring current effects that dramatically influence the chemical environment of proximate protons [2] [4] [5] [6].

Cyclopropane protons typically resonate at remarkably upfield positions, appearing between 0.2-0.3 parts per million, considerably shielded compared to conventional alkyl protons [1] [7]. This unusual chemical shift behavior results from the aromatic-like ring current associated with the six electrons distributed across the three carbon-carbon bonds of the cyclopropane framework [5] [8]. The ring current creates a diamagnetic field that shields protons positioned above and below the ring plane while deshielding those located within the ring plane [2] [6].

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Carboxylic acid (COOH) | 10.5-12.0 | Broad singlet | [3] [7] [9] |

| Cyclopropane protons | 0.2-0.3 | Multiplet | [1] [2] [7] |

| Alkyl CH3 | 0.8-1.0 | Doublet/Triplet | [7] |

| Alkyl CH2 | 1.2-1.4 | Triplet/Quartet | [7] |

| Alkyl CH | 1.4-1.7 | Multiplet | [7] |

| Vinylic (C=C-H) | 4.6-5.9 | Doublet of doublets | [7] |

| Aromatic | 6.0-8.5 | Multiplet | [7] |

| α-Protons to C=O | 2.0-2.6 | Triplet/Quartet | [3] [7] [9] |

| β-Protons to C=O | 1.0-2.0 | Multiplet | [7] |

The carboxylic acid proton manifests as a characteristically broad singlet between 10.5-12.0 parts per million, reflecting the highly deshielded nature of this functionality due to hydrogen bonding interactions and the electron-withdrawing effect of the carbonyl group [3] [9]. The ethyl substituent exhibits typical aliphatic chemical shifts, with the methyl group appearing as a triplet around 1.2-1.4 parts per million and the methylene group manifesting as a quartet in the 2.5-2.8 parts per million region [10] [7].

The spatial distribution of ring current effects demonstrates distinct shielding and deshielding regions around the cyclopropane moiety. Protons positioned above or below the ring plane experience significant upfield shifts (-0.5 to -1.5 parts per million), while those located in the equatorial plane exhibit downfield displacement (+0.2 to +0.5 parts per million) [11] [6]. These anisotropic effects provide valuable stereochemical information and enable determination of molecular conformations and spatial arrangements [11].

| Spatial Region | Nuclear Magnetic Resonance Effect | Chemical Shift Change | Mechanistic Origin | Reference |

|---|---|---|---|---|

| Above cyclopropane ring | Shielding | Upfield (-0.5 to -1.5 ppm) | Ring current diamagnetic | [2] [4] [11] [5] [6] |

| Below cyclopropane ring | Shielding | Upfield (-0.5 to -1.5 ppm) | Ring current diamagnetic | [2] [4] [11] [5] [6] |

| In plane of cyclopropane ring | Deshielding | Downfield (+0.3 to +0.8 ppm) | Ring current paramagnetic | [2] [4] [11] [5] [6] |

| Equatorial region | Deshielding | Downfield (+0.2 to +0.5 ppm) | Ring current paramagnetic | [2] [4] [11] [5] [6] |

| Axial positions | Shielding | Upfield (-0.2 to -0.5 ppm) | Ring current diamagnetic | [2] [4] [11] [5] [6] |

$$^{13}\text{C}$$-Nuclear Magnetic Resonance Chemical Shift Anisotropy

Carbon-13 nuclear magnetic resonance spectroscopy provides direct structural information regarding the carbon framework of 1-ethylcyclopropane-1-carboxylic acid. The spectrum reveals distinct chemical shift patterns characteristic of the various carbon environments present within the molecular structure [12] [13] [14].

The carboxyl carbon exhibits a characteristic chemical shift between 170-185 parts per million, consistent with carboxylic acid functionality [12] [15] [16]. This downfield position reflects the significant deshielding effect of the carbonyl oxygen and the sp2 hybridization of the carbon center. The quaternary carbon bearing both the carboxyl group and the ethyl substituent appears in the aliphatic region, typically between 20-50 parts per million, depending on the specific substitution pattern [13] [14].

| Carbon Environment | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| C=O (carboxylic acids) | 170-185 | [12] [13] [15] [14] |

| C=O (ketones) | 200-220 | [12] [13] [15] [14] |

| C=O (aldehydes) | 190-200 | [12] [13] [15] [14] |

| Aromatic carbons | 125-150 | [12] [13] [15] [14] |

| C=C (alkenes) | 115-140 | [12] [13] [15] [14] |

| Aliphatic carbons | 10-70 | [12] [13] [15] [14] |

| CH3 groups | 10-15 | [12] [13] [15] [14] |

| CH2 groups | 16-25 | [12] [13] [15] [14] |

| CH groups | 25-35 | [12] [13] [15] [14] |

| Quaternary carbons | 20-50 | [12] [13] [15] [14] |

The cyclopropane carbons demonstrate characteristic chemical shifts influenced by the strain and unique electronic environment of the three-membered ring. These carbons typically appear between 10-25 parts per million, with the specific values dependent on substitution patterns and electronic effects [17] [18]. The unique sp3 hybridization of cyclopropane carbons, which exhibits increased s-character compared to normal tetrahedral carbons, contributes to their distinctive chemical shift behavior [19] [20].

The ethyl substituent carbons exhibit predictable chemical shift patterns, with the methyl carbon appearing around 10-15 parts per million and the methylene carbon manifesting between 20-30 parts per million [12] [14]. The α-relationship of the methylene carbon to the carboxyl group results in a moderate downfield shift due to the electron-withdrawing effect of the carbonyl functionality [13] [16].

Mass Spectral Fragmentation Patterns

Mass spectrometry of 1-ethylcyclopropane-1-carboxylic acid reveals characteristic fragmentation pathways that reflect both the carboxylic acid functionality and the strained cyclopropane ring system. The molecular ion typically exhibits weak to moderate intensity, consistent with the general behavior of carboxylic acids under electron impact ionization conditions [25] [26] [27].

The fragmentation pattern demonstrates several prominent pathways characteristic of carboxylic acid derivatives. Loss of the hydroxyl radical (mass-to-charge ratio minus 17) represents a major fragmentation route, producing a stabilized acylium ion that often constitutes a significant peak in the spectrum [28] [27]. Similarly, loss of the entire carboxyl group (mass-to-charge ratio minus 45) generates alkyl cation fragments that provide structural information regarding the hydrocarbon skeleton [26] [27].

| Fragment Ion | Mass Loss (m/z) | Intensity | Characteristics | Reference |

|---|---|---|---|---|

| Molecular ion [M]+ | 0 | Weak-moderate | Usually present | [25] [28] [26] [27] |

| [M-OH]+ | -17 | Prominent | α-cleavage | [25] [28] [26] [27] |

| [M-COOH]+ | -45 | Prominent | Loss of carboxyl | [25] [28] [26] [27] |

| [M-H]+ | -1 | Weak | Hydrogen loss | [25] [28] [26] [27] |

| [M-CHO]+ | -29 | Moderate | Formyl loss | [25] [28] [26] [27] |

| McLafferty rearrangement | Variable | Base peak | Rearrangement peak | [25] [28] [26] [27] |

| Base peak variations | Variable | Variable | Structure dependent | [25] [28] [26] [27] |

| Cyclopropyl fragments | C3H5+ (m/z 41) | Moderate | Ring opening | [29] [30] |

The McLafferty rearrangement represents a particularly significant fragmentation pathway in carboxylic acids, often producing the base peak in the mass spectrum [26] [27]. This rearrangement involves a six-membered transition state that facilitates hydrogen transfer and subsequent bond cleavage, generating characteristic fragment ions that provide diagnostic information [25] [28].

Cyclopropane-specific fragmentation patterns arise from the inherent strain energy of the three-membered ring system. Ring-opening reactions produce cyclopropyl cation fragments (mass-to-charge ratio 41) that demonstrate moderate intensity [29] [30]. The high strain energy of the cyclopropane ring facilitates these fragmentation processes, leading to characteristic loss patterns that aid in structural identification [31] [32].

The stability of molecular ions in cyclopropane-containing compounds often exceeds that of linear or branched analogs due to the unique electronic properties of the three-membered ring [29]. However, the presence of the carboxylic acid functionality introduces additional fragmentation pathways that compete with ring-related processes, resulting in complex spectra that require careful interpretation [33] [34].

Infrared Vibrational Modes of Carboxylic Functionality

Infrared spectroscopy of 1-ethylcyclopropane-1-carboxylic acid reveals characteristic vibrational modes associated with the carboxylic acid functional group, providing definitive identification of this functionality and information regarding its hydrogen bonding behavior [3] [9] [35] [36].

The hydroxyl stretching vibration of carboxylic acids exhibits distinctive behavior depending on the degree of hydrogen bonding present. In the solid state or concentrated solutions, carboxylic acids exist predominantly as hydrogen-bonded dimers, producing a characteristic broad absorption envelope extending from 2500 to 3300 reciprocal centimeters [3] [9] [37] [36]. This broad absorption results from the extensive hydrogen bonding network and overlaps with the sharper carbon-hydrogen stretching modes of the alkyl substituents [35] [38].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Character | Reference |

|---|---|---|---|---|

| O-H stretch (hydrogen bonded) | 2500-3300 | Very strong, broad | Broad envelope | [3] [9] [35] [37] [36] |

| O-H stretch (free) | 3500 | Strong, sharp | Sharp peak | [9] [35] [37] [36] |

| C=O stretch (dimeric) | 1710 | Strong | Sharp peak | [3] [9] [35] [37] [36] |

| C=O stretch (monomeric) | 1760 | Strong | Sharp peak | [9] [35] [37] [36] |

| C=O stretch (conjugated) | 1690 | Strong | Sharp peak | [9] [35] [37] [36] |

| C-O stretch | 1200-1300 | Medium | Medium width | [35] [37] [36] |

| O-H bend (in-plane) | 1300-1400 | Medium | Medium width | [35] [37] [36] |

| O-H bend (out-of-plane) | 900-950 | Weak | Variable | [35] [37] [36] |

| C-H stretch (aliphatic) | 2850-3000 | Medium-strong | Multiple peaks | [39] [35] [38] |

| C-H stretch (cyclopropane) | 3040-3080 | Medium | Characteristic | [38] |

The carbonyl stretching vibration provides the most definitive identification of carboxylic acid functionality, appearing as a strong, sharp absorption around 1710 reciprocal centimeters for hydrogen-bonded dimeric forms [3] [9] [36]. Monomeric carboxylic acids, observed in dilute solutions or gas phase measurements, exhibit carbonyl stretching at higher frequency (approximately 1760 reciprocal centimeters) due to the absence of hydrogen bonding interactions [9] [37] [36].

The carbon-oxygen stretching mode of the carboxylic acid group manifests in the 1200-1300 reciprocal centimeters region with medium intensity [35] [36]. This vibration, coupled with in-plane hydroxyl bending modes around 1300-1400 reciprocal centimeters, provides additional confirmation of carboxylic acid functionality [37] [36].

Cyclopropane-specific vibrational modes contribute to the overall infrared spectrum, with carbon-hydrogen stretching vibrations appearing at characteristic frequencies between 3040-3080 reciprocal centimeters [38]. These higher frequency carbon-hydrogen stretches reflect the increased s-character of the carbon-hydrogen bonds in the strained three-membered ring system [40] [38].

The infrared spectrum also exhibits weak overtone and combination bands between 2500-2700 reciprocal centimeters, which are characteristic of carboxylic acids and result from Fermi resonance interactions between fundamental and overtone transitions [35] [39]. These features, while weak, provide additional diagnostic information for structural identification and confirmation of the carboxylic acid functionality [36] [41].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive